molecular formula C22H15BrO6 B3018656 Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308295-31-0

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B3018656
CAS RN: 308295-31-0
M. Wt: 455.26
InChI Key: RSRXKOZBYGTLJF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound that is likely to be of interest due to its structural complexity and potential reactivity given the presence of multiple functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of electron-deficient acetylenic compounds with halogenated esters in the presence of a phosphine catalyst. For instance, stable diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate was obtained in high yield through such a process . This suggests that the synthesis of this compound could potentially be achieved through a similar strategy, possibly involving a halogenated furan derivative and a suitable acetylenic compound.

Molecular Structure Analysis

The molecular structure of related compounds shows a significant degree of complexity, with multiple rings and substituents. For example, the cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate has been studied, indicating the presence of isomeric forms that can be induced by light . This implies that the this compound may also exhibit isomerization phenomena, which could be relevant for its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of similar compounds with various nucleophiles has been explored. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, for example, reacts with different nucleophiles, leading to a variety of products while retaining the furylthiadiazole fragment . This indicates that the bromine in the this compound could be similarly reactive, allowing for the introduction of various nucleophilic groups at that position.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. The presence of multiple aromatic rings and heteroatoms can affect the compound's solubility, boiling point, and stability. For instance, the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate leads to a compound with a distinct sulfur-containing heterocyclic ring . Such transformations can significantly alter the physical properties of the compound, suggesting that similar processes could be relevant for the this compound, affecting its solubility, stability, and reactivity.

properties

IUPAC Name

ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO6/c1-2-26-22(25)19-14-11-18(29-21(24)16-9-6-10-27-16)15(23)12-17(14)28-20(19)13-7-4-3-5-8-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRXKOZBYGTLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CO3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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